[1,1'-Biphenyl]-2,2'-dicarbonitrile
Description
Contextualization within Biphenyl (B1667301) Core Chemistry
The chemistry of [1,1'-Biphenyl]-2,2'-dicarbonitrile is deeply rooted in the fundamental principles of biphenyl chemistry. Biphenyls are a class of aromatic hydrocarbons consisting of two phenyl rings linked by a single carbon-carbon bond. nih.gov While the parent biphenyl molecule is relatively non-reactive, the introduction of functional groups is necessary to unlock its synthetic potential. rsc.org The synthesis of substituted biphenyls is often achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. researchgate.net For instance, this compound can be prepared via a Suzuki coupling reaction between 2-bromobenzonitrile (B47965) and 2-cyanophenyl boronic acid. iucr.org
A key feature of biphenyl chemistry is the phenomenon of atropisomerism, which arises from hindered rotation around the central C-C single bond. wikipedia.org When bulky substituents are present at the ortho positions, as is the case with the nitrile groups in this compound, this rotation is restricted. youtube.com This restriction can lead to a non-planar, chiral conformation, where the two phenyl rings are twisted relative to each other. youtube.com The dihedral angle between the phenyl rings in crystalline this compound has been determined to be 46.16°. iucr.org This structural feature is crucial as it influences the molecule's physical properties and its packing in the solid state. iucr.org
Significance of the ortho-Dinitrile Functionality in Chemical Synthesis
The two nitrile groups positioned at the ortho positions of the biphenyl core are the primary drivers of the compound's synthetic versatility. ossila.com This dinitrile functionality possesses excellent reactivity, enabling its participation in a variety of chemical transformations. ossila.com
One of the most significant reactions is cyclotrimerization, where the nitrile groups undergo a reaction to form triazine rings. This process is fundamental to the synthesis of triazine-based Covalent Organic Frameworks (COFs). ossila.com COFs are a class of porous crystalline polymers with ordered structures, and this compound serves as a key building block for creating these advanced materials. ossila.com
Furthermore, the ortho-dinitrile moiety is a precursor for the synthesis of complex macrocycles. It is a key component in the preparation of azepiphthalocyanine, a π-conjugated, bowl-shaped molecule. ossila.com The formation of this molecule involves a core modification that incorporates a seven-membered ring, leading to a significantly twisted π-conjugation system. ossila.com The reactivity of the nitrile groups is also exploited in cycloaddition reactions, further expanding the synthetic utility of this compound and related nitrile-containing compounds. nih.gov
Evolution of Research on this compound and its Derivatives
Research interest in this compound and its derivatives has evolved considerably over time. Initially, it was recognized as a useful reactant in the synthesis of phthalocyanine-type molecules. iucr.org Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as dyes and pigments.
More recently, the focus has shifted towards its application in advanced materials with specific functional properties. A significant area of development is in the field of optoelectronics. For example, a thermally activated delayed fluorescent (TADF) emitter has been developed using a this compound core functionalized with carbazole (B46965) units. ossila.com This material exhibits deep blue fluorescence with high quantum efficiency, making it promising for use in organic light-emitting diodes (OLEDs). ossila.com The rigid and well-defined structure of the biphenyl dinitrile core is instrumental in achieving the desired photophysical properties. ossila.com The continued exploration of this compound and its derivatives is expected to lead to the development of new functional materials with tailored properties for a variety of advanced applications.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 4341-02-0 nist.gov |
| Chemical Formula | C₁₄H₈N₂ nist.gov |
| Molecular Weight | 204.23 g/mol ossila.com |
| Appearance | Off-white to beige crystals/powder ossila.com |
| Purity | > 97% ossila.com |
This table presents key identifying and physical properties of the compound.
Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic iucr.org |
| Space Group | C 2/c iucr.org |
| a | 15.7839 (9) Å iucr.org |
| b | 3.9451 (2) Å iucr.org |
| c | 16.6079 (9) Å iucr.org |
| β | 101.630 (3)° iucr.org |
| Volume | 1012.93 (9) ų iucr.org |
| Z | 4 iucr.org |
| Temperature | 173 K iucr.org |
| Dihedral Angle | 46.16 (3)° iucr.org |
This table summarizes the crystallographic data obtained from X-ray diffraction analysis.
Structure
2D Structure
Properties
IUPAC Name |
2-(2-cyanophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQREGRMKWTMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295815 | |
| Record name | [1,1'-Biphenyl]-2,2'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4341-02-0 | |
| Record name | Diphenonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-2,2'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Established Synthetic Routes
The traditional methods for synthesizing [1,1'-Biphenyl]-2,2'-dicarbonitrile primarily rely on the formation of the central biphenyl (B1667301) structure, followed by the introduction or conversion of functional groups to the required nitrile moieties.
Transition Metal-Catalyzed Coupling Reactions
Transition metals, particularly palladium and copper, play a pivotal role in modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling is a powerful and widely used method for creating the biphenyl core. gre.ac.uknih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. nih.govgoogle.commdpi.com For the synthesis of this compound, a common strategy is the reaction of 2-bromobenzonitrile (B47965) with 2-cyanophenylboronic acid. nih.gov This approach directly assembles the desired dinitrile-substituted biphenyl framework. The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields. nih.gov
Table 1: Example of Suzuki Coupling for this compound Synthesis
| Reactant A | Reactant B | Catalyst | Base | Solvent | Yield |
|---|
This table is illustrative and specific yields can vary based on the detailed experimental conditions.
Beyond the Suzuki coupling, other cross-coupling reactions are also employed to construct the biphenyl linkage. The Ullmann reaction, a classic method involving the copper-mediated coupling of two aryl halide molecules, is a notable example. byjus.comwikipedia.orgiitk.ac.inorganic-chemistry.org In the context of this compound synthesis, this would involve the self-coupling of a 2-halobenzonitrile, such as 2-chlorobenzonitrile (B47944) or 2-bromobenzonitrile, in the presence of a copper catalyst at elevated temperatures. byjus.comwikipedia.org While historically significant, the Ullmann reaction often requires harsh conditions and can result in lower yields compared to palladium-catalyzed methods. byjus.com
Modern variations of these cross-coupling reactions continue to be developed, sometimes utilizing other transition metals like nickel, which can offer different reactivity profiles and may be more cost-effective. nih.gov
Precursor-Based Conversions to Nitrile Groups
An alternative synthetic strategy involves first constructing a biphenyl molecule with precursor functional groups at the 2 and 2' positions, which are then converted into nitrile groups in a subsequent step. For instance, a 2,2'-dinitrobiphenyl (B165474) can be synthesized and then the nitro groups can be reduced to amino groups. These amino groups can then be converted to nitriles through a Sandmeyer reaction, which involves diazotization followed by treatment with a cyanide salt. Another approach is the conversion of 2,2'-diaminobiphenyl to the corresponding dinitrile. researchgate.netresearchgate.net This multi-step approach allows for flexibility in the synthesis, as the biphenyl core can be constructed using a variety of methods before the final conversion to the desired dinitrile.
Cyclization and Dimerization Reactions for Related Compounds
While not a direct synthesis of this compound itself, the study of cyclization and dimerization reactions of related biphenyl compounds provides valuable insights into the reactivity of this class of molecules. For example, ortho-functionalized biaryl precursors can undergo intramolecular cyclizations to form phenanthridines, a class of nitrogen-containing heterocyclic compounds. nih.govbeilstein-journals.org These reactions often proceed through the formation of a new carbon-carbon or carbon-nitrogen bond within the biphenyl system. Understanding these pathways is crucial for predicting potential side reactions and for the design of new synthetic routes.
Advanced Synthetic Approaches
Research into more efficient and environmentally friendly synthetic methods is ongoing. This includes the development of novel catalytic systems and the exploration of photochemical reactions. For instance, photochemically enabled, nickel-catalyzed cyanation of aryl halides has emerged as a promising technique. organic-chemistry.org This method avoids the use of highly toxic cyanide salts and can often be performed under milder conditions. organic-chemistry.orgwikipedia.org The application of such advanced methods to the synthesis of this compound could offer significant advantages in terms of safety and sustainability.
Green Chemistry Principles in Synthesis
Green chemistry represents a fundamental shift in chemical production, aiming to reduce or eliminate hazardous substances through innovative design. researchgate.net This approach is integral to the modern synthesis of biphenyl compounds, focusing on aspects like energy efficiency, use of renewable feedstocks, and waste reduction. researchgate.net
Microwave-assisted synthesis has become a prominent tool in green chemistry, offering significant advantages over conventional heating methods. rsc.org By directly heating the reactants, microwave irradiation leads to rapid temperature increases, drastically reducing reaction times from hours to minutes. rsc.orgsphinxsai.com This technique is characterized by higher yields, improved product purity, and enhanced energy efficiency. youtube.combohrium.com In the context of biphenyl derivatives, microwave-assisted methods have been successfully applied. For instance, a rapid approach for synthesizing phenanthridine (B189435) derivatives from biphenyl isocyanides has been developed using this technology. nih.gov Furthermore, this compound is a known building block for Covalent Organic Frameworks (COFs), and microwave-assisted synthesis is a key method for the fast and scalable production of these materials. ossila.commdpi.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Often hours or days | Typically minutes |
| Energy Efficiency | Lower, heats entire vessel | Higher, heats reactants directly rsc.org |
| Yield | Variable, often lower | Generally higher youtube.com |
| Side Products | More frequent | Reduced, leading to higher purity youtube.com |
| Scalability | Well-established | Can be scaled using flow systems rsc.org |
Electrosynthesis stands out as a sustainable technology that uses electricity, a potentially renewable resource, to drive chemical reactions, often eliminating the need for chemical oxidants or reductants. rsc.orggre.ac.uk This method involves the direct transfer of electrons between an electrode and a substrate to form a reactive intermediate. gre.ac.uk For compounds like this compound, electrochemical pathways offer green alternatives for the key bond-forming steps.
The synthesis of the target molecule requires two main transformations: the coupling of two benzene (B151609) rings and the introduction of nitrile groups. Electrochemical methods are well-suited for both. Anodic dehydrogenative homo-coupling has been shown to be effective for creating C-C bonds, as demonstrated in the synthesis of 1,1′-binaphthalene-2,2′-diamine derivatives from 2-naphthylamines, which proceeds with high yield and generates only hydrogen gas as a byproduct. mdpi.com Furthermore, electrochemical C-H bond cyanation provides a direct and non-toxic method for introducing nitrile groups onto aromatic rings, using reagents like acetonitrile (B52724) as the cyanide source under catalyst-free conditions. rsc.org The use of inexpensive cyanide sources like azobisisobutyronitrile (AIBN) has also been demonstrated in the electrochemical α-cyanation of amines. rsc.org
Table 2: Key Features of Electrochemical Synthesis
| Feature | Description |
|---|---|
| Reagent Use | Reduces or eliminates the need for chemical redox agents. gre.ac.uk |
| Energy Source | Utilizes electricity, which can be sourced from renewables (solar, wind). rsc.org |
| Byproducts | Often produces benign byproducts, such as H₂ gas. mdpi.com |
| Selectivity | Can offer high selectivity by controlling electrode potential. |
| Conditions | Typically operates at mild temperatures and pressures. mdpi.com |
Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity while minimizing waste. qub.ac.uk For the synthesis of this compound, the choice of catalyst is crucial for a sustainable process. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming the biphenyl core. rsc.orgnih.gov Research has focused on developing highly active and recyclable palladium catalysts to improve the sustainability of these reactions. For example, Pd(II)-catalyzed C-H bond activation has been used to synthesize biphenyl-2-carbonitrile derivatives directly from aryl nitriles and aryl halides. nih.gov
Recent advancements in catalysis focus on low-energy processes utilizing novel catalytic materials like single-atom catalysts (SACs) and diatomic catalysts (DACs), which can catalyze reactions with minimal activation energy under mild conditions. qub.ac.uk The development of dual-functional catalysts, such as Pd/CeO₂, also represents a green approach by facilitating multiple reaction steps and suppressing the formation of byproducts. rsc.org
Flow Chemistry and Continuous Production Methods
Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters like temperature, pressure, and mixing compared to batch processing. This precision often leads to higher yields, improved safety, and easier scalability. The combination of microwave technology with flow systems has enabled the scale-up of rapid, green chemical reactions. rsc.org
For the production of biphenyl compounds, continuous processes have been developed that involve steps such as the hydroalkylation of an aromatic hydrocarbon followed by dehydrogenation. wipo.intgoogle.com While not specific to this compound, these processes illustrate the industrial applicability of continuous production for the biphenyl scaffold. Such a setup allows for efficient heat and mass transfer, consistent product quality, and the potential for process automation, making it a highly attractive strategy for sustainable large-scale manufacturing.
Retrosynthetic Analysis for Complex Derivatives of this compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available precursors. This compound serves as a key building block for more complex structures, particularly in materials science. ossila.com
A primary application of this dinitrile is in the synthesis of triazine-based Covalent Organic Frameworks (COFs). ossila.com The retrosynthetic analysis for such a material would involve a disconnection of the triazine rings formed during the polymerization. This step, a conceptual reversal of a trimerization reaction, would lead directly back to this compound as the essential monomeric unit.
Retrosynthetic Disconnection of a Triazine-based COF:
Target Molecule: Triazine-based Covalent Organic Framework (COF)
Disconnection: Break the C-N bonds of the triazine rings.
Precursor: this compound
Another example involves the synthesis of phenanthrene (B1679779) derivatives. A potential synthesis could involve an intramolecular cyclization of a [1,1'-biphenyl] aldehyde or ketone. rsc.org The retrosynthetic analysis would therefore involve breaking the newly formed ring in the phenanthrene structure to reveal a functionalized biphenyl precursor, which could then be traced back to the parent dinitrile through functional group interconversion. The key C-C bond forming the biphenyl core itself is often retrosynthetically disconnected via a Suzuki-Miyaura or similar cross-coupling reaction, identifying precursors like 2-bromobenzonitrile and 2-cyanophenylboronic acid. nih.gov
Reaction Mechanisms and Chemical Transformations
Mechanistic Investigations of Nitrile Group Reactivity
The electron-withdrawing nature of the nitrile groups polarizes the carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for several key transformations.
[1,1'-Biphenyl]-2,2'-dicarbonitrile serves as a fundamental building block in the synthesis of porous organic polymers, specifically triazine-based covalent organic frameworks (COFs). ossila.com The formation of these highly structured materials occurs through a cyclotrimerization reaction of the nitrile groups. ossila.com This process is an atom-economical method for creating highly substituted, unsaturated six-membered heterocycles in a single step. thieme-connect.com
The driving force behind this transformation is the formation of the highly stable, aromatic triazine ring. thieme-connect.com Under ionothermal conditions, often catalyzed by Lewis acids like zinc chloride, three nitrile moieties from different this compound molecules converge to form a 1,3,5-triazine (B166579) ring, creating a rigid and porous network structure. ossila.com This strategy is a cornerstone in the bottom-up assembly of functional materials from molecular precursors.
The nitrile group's carbon-nitrogen triple bond is polarized, making the carbon atom an electrophilic center that can be attacked by nucleophiles. chemistrysteps.com This reaction, known as nucleophilic addition, is a fundamental process in the chemistry of nitriles. libretexts.org The initial attack by a nucleophile breaks the pi bond, leading to the formation of an imine anion intermediate. libretexts.org
The general mechanism for nucleophilic addition to an aromatic nitrile involves the attack of the nucleophile on the electrophilic carbon, followed by protonation of the resulting anion. libretexts.orgnumberanalytics.com Depending on the nucleophile and reaction conditions, this can lead to a variety of products. For instance, the addition of organometallic reagents like Grignard reagents can ultimately lead to the formation of ketones after hydrolysis of the intermediate imine. libretexts.org Similarly, reactions with amines or alkoxides can introduce new functional groups onto the aromatic framework. numberanalytics.com
Table 1: General Nucleophilic Addition to a Nitrile Group
| Step | Description |
|---|---|
| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the electrophilic carbon of the nitrile group (C≡N). |
| 2. Intermediate Formation | The π-bond breaks, and the electron pair moves to the nitrogen atom, forming a negatively charged imine anion intermediate. |
| 3. Protonation | The imine anion is protonated by a proton source (e.g., water, acid) to yield a neutral imine or, upon further reaction, other derivatives. |
The nitrile groups of this compound can be reduced to form the corresponding primary amines, yielding [1,1'-biphenyl]-2,2'-diyldimethanamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.com
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the nitrile. chemistrysteps.com This initial step forms an imine anion, which is stabilized as a metal complex. libretexts.org A second hydride transfer then occurs to the same carbon atom, resulting in a dianion intermediate. libretexts.org Subsequent workup with a proton source, like water, protonates the nitrogen atoms to furnish the final primary amine product. chemistrysteps.com This reduction pathway provides a direct route to synthesizing biphenyl-based diamines, which are valuable ligands and building blocks in polymer and materials science.
While direct oxidation of the nitrile group is less common, the hydrolysis of nitriles to carboxylic acids represents a formal oxidation at the carbon center. lumenlearning.com Under either acidic or basic conditions, this compound can be hydrolyzed to form [1,1'-Biphenyl]-2,2'-dicarboxylic acid. chemistrysteps.comnist.gov
In an acid-catalyzed mechanism, the nitrogen atom is first protonated, which enhances the electrophilicity of the carbon atom. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbon and, after a proton transfer, forming an imidic acid tautomer. chemistrysteps.com This intermediate quickly tautomerizes to the more stable amide. chemistrysteps.comchemistrysteps.com The amide then undergoes further hydrolysis to yield the carboxylic acid and ammonia. chemistrysteps.com The base-catalyzed pathway begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, eventually forming an amide intermediate which is subsequently hydrolyzed to a carboxylate salt. chemistrysteps.com
Photochemical Reaction Mechanisms
The extended π-system of the biphenyl (B1667301) structure allows this compound to participate in photochemical reactions, particularly those involving the transfer of electrons upon photoexcitation.
Photoinduced electron transfer (PET) is a process where a molecule, upon absorbing light, is promoted to an excited electronic state, which enables it to act as a potent electron donor or acceptor. The this compound molecule, featuring electron-withdrawing nitrile groups, can function as an electron acceptor in PET processes.
When irradiated with light of an appropriate wavelength, the molecule can be excited from its ground state to a singlet excited state. In this excited state, it can accept an electron from a suitable donor molecule present in the system. This electron transfer quenches the fluorescence of the excited molecule and generates a radical ion pair. The feasibility of such a process is governed by the redox potentials of the donor and acceptor and the excitation energy of the photosensitizer. This property is foundational to the use of similar biphenyl derivatives as photosensitizers in various photopolymerization processes.
Photoinduced Cycloaddition Reactions
While specific studies on the photoinduced cycloaddition reactions of this compound are not extensively documented in the literature, the general principles of organic photochemistry suggest its potential to participate in such transformations. Photocycloadditions, such as [2+2] and [4+4] cycloadditions, are powerful methods for constructing cyclic systems and are typically initiated by the absorption of light, which promotes a molecule to an electronically excited state. For biphenyl derivatives, these reactions can lead to the formation of new carbon-carbon bonds, either intramolecularly or intermolecularly.
In a related context, the intramolecular Diels-Alder reaction of a strained meta-quaterphenylene acetylene, which contains a biphenyl unit, has been observed at elevated temperatures, proceeding through a [4+2]-cycloaddition mechanism. Although this reaction is thermally driven, it demonstrates the capability of the biphenyl core to act as a diene in cycloaddition reactions. The study of photoinduced intramolecular [2+2] cycloaddition in other systems has shown that such reactions can occur on ultrafast timescales, proceeding through excited singlet and triplet states to form product within nanoseconds. These examples suggest that under suitable photochemical conditions, the biphenyl core of this compound could potentially undergo cycloaddition, although specific experimental verification is required.
Electrochemical Reaction Mechanisms
The electrochemical behavior of this compound is characterized by the redox activities of its two main components: the biphenyl aromatic system and the nitrile functional groups. These moieties exhibit distinct electrochemical properties that can lead to polymerization and other redox-driven transformations.
Electro-oxidative Polymerization Behavior
The electro-oxidative polymerization of this compound has not been specifically detailed, but the behavior of similar aromatic compounds provides a likely model for its reactivity. Electropolymerization is a common method for creating conductive polymer films from aromatic monomers. The general mechanism involves the oxidation of the monomer at an electrode surface to form a radical cation. This reactive intermediate can then couple with another radical cation or a neutral monomer, leading to the formation of dimers, oligomers, and ultimately a polymer film on the electrode surface.
For example, the electropolymerization of carbazole (B46965) derivatives that also contain dicyanobenzene units has been successfully demonstrated. nih.gov In these systems, the carbazole units are oxidized to form radical cations, which then polymerize. nih.gov Given that the biphenyl core is susceptible to oxidation, it is plausible that this compound could undergo a similar process. The oxidation would likely occur on the biphenyl rings, generating radical cations that could couple to form a poly(biphenyl) chain. The presence of the nitrile groups would influence the electronic properties and solubility of both the monomer and the resulting polymer. The process is typically carried out by cyclic voltammetry, sweeping the potential to the oxidation potential of the monomer in a solution containing an electrolyte. nih.govnsf.gov
Redox Processes of the Biphenyl Core and Nitrile Moieties
The redox processes of this compound are a composite of the individual behaviors of the biphenyl scaffold and the nitrile functional groups.
The biphenyl core is the primary site for oxidation. Studies on benzene (B151609) and biphenyl derivatives have established their oxidation potentials. acs.orgnih.gov The oxidation potential of unsubstituted biphenyl is higher than that of benzene, and the potential is sensitive to the nature and position of substituents on the aromatic rings. nih.govacs.org The nitrile groups on this compound are electron-withdrawing, which would be expected to increase the oxidation potential of the biphenyl core compared to unsubstituted biphenyl. The oxidation process involves the removal of an electron from the π-system of the biphenyl rings to form a radical cation.
| Compound | Oxidation Potential (E_ox) vs. SCE in Acetonitrile (B52724) |
| Benzene | 2.48 ± 0.03 V |
| Toluene | 2.26 ± 0.02 V |
| Biphenyl | Not specified directly, but derivatives studied |
This table presents oxidation potentials for related parent compounds to provide context for the biphenyl core's electrochemical behavior. Data sourced from acs.orgnih.gov.
The nitrile moieties , on the other hand, are susceptible to reduction. The electrochemical reduction of aromatic nitriles like benzonitrile (B105546) has been studied and typically involves a multi-electron, multi-proton process to form a primary amine. comet.technologyacs.org This electrohydrogenation reaction converts the carbon-nitrogen triple bond into a single bond with the addition of hydrogen atoms, sourced from the solvent (e.g., water) or other proton donors in the electrolyte solution. comet.technologyacs.orgresearchgate.net The reaction proceeds via an imine intermediate, which is further reduced to the amine. acs.org Therefore, under reductive electrochemical conditions, the nitrile groups of this compound are expected to be converted to aminomethyl groups.
Supramolecular Assembly Mechanisms Involving this compound
This compound is an effective building block for the construction of ordered supramolecular structures through non-covalent interactions and for the synthesis of extended covalent networks.
The primary mechanism of its supramolecular assembly in the solid state is through π–π stacking interactions. X-ray crystallographic analysis of this compound has revealed that in its crystal structure, the molecules are linked through slipped parallel π–π interactions. iucr.orgnih.govresearchgate.net This results in the formation of one-dimensional columns along the crystallographic b-axis. iucr.orgnih.govresearchgate.net The dihedral angle between the two phenyl rings of the biphenyl unit is 46.16 (3)°. iucr.orgnih.gov The key parameters for this interaction are a centroid-centroid distance of 3.9451 (7) Å and a normal distance of 3.6293 (5) Å between the interacting phenyl rings. iucr.orgnih.gov
| Crystal Data | |
| Chemical Formula | C₁₄H₈N₂ |
| Molecular Weight | 204.22 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.7839 (9) |
| b (Å) | 3.9451 (2) |
| c (Å) | 16.6079 (9) |
| β (°) | 101.630 (3) |
| Volume (ų) | 1012.93 (9) |
| π–π Interaction Parameters | |
| Centroid-Centroid Distance (Å) | 3.9451 (7) |
| Normal Distance (Å) | 3.6293 (5) |
| Slippage (Å) | 1.547 |
This table summarizes the crystallographic data and key intermolecular interaction parameters for this compound. Data sourced from iucr.orgnih.gov.
In addition to non-covalent assembly, the nitrile groups of this compound can undergo covalent reactions to form larger, well-defined architectures. It serves as a key precursor for the synthesis of Covalent Organic Frameworks (COFs). ossila.com Specifically, the dinitrile can undergo cyclotrimerization reactions, where three nitrile groups react to form a 1,3,5-triazine ring. ossila.com When this reaction is performed with a molecule like this compound, it leads to the formation of a porous, two-dimensional or three-dimensional network, with the biphenyl units acting as linkers and the triazine rings as nodes. This demonstrates its utility in creating highly ordered, porous materials for various applications. ossila.com The molecule is also a component in the synthesis of complex, bowl-shaped π-conjugated molecules like azepiphthalocyanine. ossila.com
Applications in Advanced Materials Science
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with highly ordered structures and tunable porosity. springernature.comlbl.govnih.gov These materials are synthesized from molecular building blocks, and [1,1'-Biphenyl]-2,2'-dicarbonitrile serves as a crucial dinitrile ligand in their construction. ossila.comnih.gov
This compound acts as a fundamental building block in the synthesis of porous frameworks. ossila.com The two nitrile groups can participate in various chemical reactions to form extended, porous networks. These frameworks are of interest for applications in gas storage and separation. rsc.org
The utility of dinitrile linkers like this compound extends to both COFs and MOFs. In MOFs, the nitrile groups can coordinate with metal ions, contributing to the formation of robust, three-dimensional structures. researchgate.netnih.govrsc.orgmdpi.com The specific geometry of the biphenyl (B1667301) unit influences the resulting pore size and shape of the framework, allowing for a degree of control over the material's properties.
A significant application of this compound is in the synthesis of triazine-based Covalent Organic Frameworks (COFs). ossila.com The nitrile groups of the molecule can undergo a cyclotrimerization reaction to form highly stable, nitrogen-rich triazine rings, which act as the nodes of the COF structure. uni-duesseldorf.de This reaction, often carried out under ionothermal conditions with a catalyst like zinc chloride, links the biphenyl units into a porous, two-dimensional or three-dimensional network. rsc.orguni-duesseldorf.de
The resulting triazine-based COFs exhibit high thermal stability and permanent porosity. uni-duesseldorf.de For instance, COFs synthesized from this compound and other aromatic nitriles have shown significant Brunauer–Emmett–Teller (BET) surface areas, a measure of their porosity. rsc.orguni-duesseldorf.de These materials are being explored for applications such as carbon dioxide capture, due to the affinity of the nitrogen-rich triazine units for CO2 molecules. rsc.org
| Framework | Monomers | Synthesis Conditions | BET Surface Area (m²/g) | Application |
| CTF-1 | Terephthalonitrile | Ionothermal, 400°C | 794 | Gas Separation |
| PCTF-4 | Triphenylamine-based nitrile | Ionothermal, ZnCl₂ | 1404 | CO₂ Adsorption |
| HHU-COF-1 | TAPT and BPDCA | Schiff base reaction, 120°C | 2352 | Gas Separation |
| HHU-COF-2 | TAPT and OF-BPDCA | Schiff base reaction, 120°C | 1356 | Gas Separation |
Data sourced from multiple research findings. rsc.orguni-duesseldorf.demdpi.comnih.gov
Beyond the highly ordered structures of COFs and MOFs, this compound can also be integrated into cross-linked polymer networks. ossila.comnih.gov The dinitrile functionality allows it to act as a cross-linking agent, connecting linear polymer chains to form a three-dimensional network. researchgate.net This process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer material. The biphenyl moiety within the cross-linker can also introduce specific properties, such as fluorescence or a high refractive index, into the polymer network.
Organic Electronics and Optoelectronics
The electronic and photophysical properties of this compound and its derivatives make them valuable components in the field of organic electronics and optoelectronics. ossila.com These materials are being investigated for use in a variety of devices, including organic light-emitting diodes (OLEDs) and organic semiconductors.
This compound serves as a core component in the design of Thermally Activated Delayed Fluorescent (TADF) emitters. ossila.com TADF materials are a class of organic molecules that can harvest both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies in OLEDs. beilstein-journals.org
In a typical TADF molecule based on this compound, the this compound unit acts as an electron-accepting core, which is then functionalized with electron-donating groups. nih.gov This donor-acceptor architecture leads to a small energy gap between the lowest singlet and triplet excited states (ΔEST), a key requirement for efficient TADF. researchgate.net For example, a TADF emitter incorporating a this compound core and carbazole (B46965) donor units has been shown to exhibit deep-blue fluorescence with a high quantum efficiency. ossila.com
| TADF Emitter | Donor | Acceptor Core | ΔEST (eV) | Emission Color | Quantum Efficiency (%) |
| B1 | Diarylamine | Triarylboron | 0.013 | Blue | 15.1 |
| B2 | Diarylamine | Triarylboron | 0.041 | Blue | 16.0 |
| bis-PXZ-PCN | Phenoxazine | Pyridine-3,5-dicarbonitrile | 0.04 | Orange-Red | 9.8 |
Data compiled from various studies on TADF emitters. beilstein-journals.orgrsc.org
The rigid biphenyl structure and the electron-withdrawing nature of the nitrile groups in this compound make it a suitable building block for organic semiconductors. These materials are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and OLEDs. researchgate.netgoogle.com
In the context of OLEDs, derivatives of this compound can be used as host materials in the emissive layer. researchgate.net A host material needs to have a high triplet energy to effectively confine the excitons on the phosphorescent guest emitter. The biphenyl scaffold contributes to a high triplet energy, making these materials promising candidates for efficient phosphorescent OLEDs (PHOLEDs). researchgate.net Furthermore, the chemical versatility of this compound allows for the tuning of its electronic properties through the introduction of different functional groups, enabling the development of materials with optimized charge transport characteristics for various electronic applications.
Functional Materials for Energy Applications
The compound's derivatives and related structures are being explored for their utility in energy storage and conversion, underscoring its versatility.
In the field of lithium-ion batteries, overcharge protection is a critical safety feature. Research has shown that biphenyl, the parent compound of this compound, can function as an effective polymerizable additive in the electrolyte. researchgate.netosti.gov When the battery is subjected to overcharge conditions, the biphenyl monomer undergoes electrochemical polymerization at a potential between 4.5 and 4.75 V. researchgate.netosti.gov This process forms a conductive polymer film on the cathode's surface, which can grow and create an internal short-circuit. researchgate.net This controlled short-circuit prevents the cell voltage from rising to dangerous levels, thereby mitigating the risks of thermal runaway. osti.gov The use of biphenyl as an additive generally does not negatively impact the normal performance of the battery. researchgate.netosti.gov
Table: Performance of Biphenyl as an Overcharge Protection Additive
| Property | Finding | Source(s) |
|---|---|---|
| Polymerization Potential | 4.5–4.75 V (vs. Li/Li+) | researchgate.netosti.gov |
| Mechanism | Forms a conductive polymer film on the cathode, creating a protective internal short-circuit. | researchgate.net |
| Side Effect | The electro-oxidative polymerization generates gas and heat, which can activate other safety devices. | researchgate.netosti.gov |
| Impact on Normal Use | Does not significantly influence the standard performance of the lithium-ion battery. | osti.gov |
This compound is a precursor for porous organic materials, such as Covalent Organic Frameworks (COFs), which are being investigated for photocatalysis. ossila.com These materials possess high surface areas and tunable structures, making them promising candidates for applications like photocatalytic hydrogen evolution. osti.gov For example, metal-organic frameworks (MOFs) and other porous structures are used to create heterostructure photocatalysts (e.g., TiO₂/CuO) that demonstrate significantly enhanced activity in the hydrogen evolution reaction (HER). osti.gov These materials can be used with a photosensitizer to generate hydrogen from water under illumination. nih.gov The dinitrile functional groups of this compound are ideal for forming the stable, porous networks required for these catalytic systems. ossila.com
| Catalyst System Component | Role in Hydrogen Evolution | Related Research Context |
| Porous Framework (e.g., MOF, COF) | Acts as a template or support for catalytic species, providing high surface area. osti.gov | This compound is a building block for COFs. ossila.com |
| **Semiconductor (e.g., TiO₂) ** | Functions as an electron mediator, facilitating charge separation. osti.gov | Porous frameworks are often used to create composite catalysts with semiconductors. osti.gov |
| Co-catalyst (e.g., CuO, Ni species) | Acts as the site for proton reduction to produce hydrogen. osti.govnih.gov | Composites can exhibit high and durable catalytic activity. nih.gov |
Precursors for Aromatic Networks and Polymeric Systems
One of the most direct applications of this compound is its use as a monomer for creating extended aromatic networks and polymeric systems. ossila.com The two nitrile groups are highly reactive and can undergo cyclotrimerization reactions, where three nitrile groups combine to form a stable, six-membered triazine ring. ossila.com When a molecule with two such nitrile groups, like this compound, is used, this reaction can proceed in a way that links multiple biphenyl units together. This process results in the formation of a highly ordered, two-dimensional or three-dimensional Covalent Organic Framework (COF). ossila.com These triazine-based COFs are a class of porous polymers with potential applications in gas storage, separation, and catalysis due to their defined pore structures and robust chemical nature. ossila.com
Coordination Chemistry and Supramolecular Architectures
Ligand Design and Metal Complexation
The design of ligands is a cornerstone of coordination chemistry, dictating the structure and properties of the resulting metal complexes. The [1,1'-Biphenyl]-2,2'-dicarbonitrile molecule offers a unique scaffold for such applications.
Chelation Behavior of the 2,2'-Dinitrile Moiety
Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The 2,2'-dinitrile moiety of this compound has the theoretical potential to act as a bidentate chelating ligand, forming a seven-membered ring with a metal center. The nitrogen atoms of the two nitrile groups would act as the donor atoms. However, there is a notable lack of specific studies in the published literature that detail the synthesis and characterization of such chelate complexes. The inherent steric strain and the conformational rigidity of the biphenyl (B1667301) backbone may present challenges to forming a stable chelated structure.
Formation of Coordination Polymers and Discrete Complexes
Metallosupramolecular Systems
Metallosupramolecular chemistry involves the self-assembly of ligands and metal ions to form large, complex, and functional architectures.
Design of Expanded Ligands and Metalloligands
This compound could theoretically serve as a foundational unit for creating larger, more complex "expanded" ligands. By chemically modifying the biphenyl core or the nitrile groups, new ligands with tailored properties could be designed. Furthermore, a simple complex of this ligand could potentially act as a "metalloligand," using uncoordinated donor sites to bind to other metal centers, thereby building larger supramolecular assemblies. Despite this potential, the scientific literature does not currently feature examples of such expanded ligands or metalloligands derived from this compound.
Self-Assembly Processes in Solution and Solid State
Self-assembly is the spontaneous organization of molecules into ordered structures. The process is fundamental to creating complex supramolecular systems. The study of self-assembly processes involving this compound would require the prior existence of well-defined discrete or polymeric metal complexes. Given the absence of reports on such precursor complexes, the investigation into their subsequent self-assembly in solution or the solid state has not been undertaken.
Catalytic Applications via Coordination
Metal complexes are widely used as catalysts in a vast range of chemical reactions. The electronic and steric properties of the ligands surrounding the metal center are crucial for catalytic activity and selectivity. While metal complexes of many dinitrile- and biphenyl-containing ligands have been explored for catalysis, there are currently no available research articles describing the catalytic application of metal complexes formed through the direct coordination of this compound.
Data Table
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₈N₂ | nist.gov |
| Molecular Weight | 204.23 g/mol | ossila.com |
| CAS Number | 4341-02-0 | nist.gov |
| Appearance | Off-white to beige crystals/powder | ossila.com |
Development of Heterogeneous Catalysts
The development of robust and reusable heterogeneous catalysts is a cornerstone of sustainable chemistry. This compound has emerged as a critical precursor in the synthesis of a class of porous organic polymers (POPs), specifically Covalent Organic Frameworks (COFs). ossila.com
COFs are crystalline, porous materials constructed from organic building blocks linked by strong covalent bonds. Their high thermal stability, low density, and tuneable porosity make them excellent candidates for catalytic applications. The two nitrile groups of this compound can undergo cyclotrimerization reactions to form highly stable, nitrogen-rich triazine rings. ossila.com This reaction allows it to act as a triangular node, linking multiple units together to form a repeating, porous network.
The resulting triazine-based COFs possess a regular and accessible pore structure, which is beneficial for catalysis as it allows for the diffusion of reactants and products. The nitrogen atoms within the triazine linkages and the unreacted nitrile groups on the pore walls can act as coordination sites for metal ions, enabling the creation of single-site heterogeneous catalysts. This approach combines the advantages of homogeneous catalysts (well-defined active sites) with those of heterogeneous catalysts (ease of separation and reusability).
Homogeneous Catalysis Using Metal-Nitrile Complexes
In homogeneous catalysis, soluble metal complexes catalyze reactions in the same phase as the reactants. Nitrile groups are well-known ligands in coordination chemistry and can bind to a metal center, making the formation of metal complexes with this compound feasible. Such a molecule could theoretically act as a chelating ligand, where both nitrile groups bind to a single metal center.
While metal complexes containing nitrile ligands are widely used in catalysis, for instance as precursors for palladium catalysts, specific examples of homogeneous catalysts where this compound itself serves as the primary chelating ligand are not prominently featured in the scientific literature. Research in homogeneous catalysis has more frequently explored biphenyl derivatives featuring other ligating groups, such as phosphines or N-heterocyclic carbenes, to create highly active catalysts for cross-coupling and other reactions. researchgate.netnsf.gov The rigid nature and specific bite angle of the 2,2'-dicyanobiphenyl ligand may influence the stability and reactivity of its potential metal complexes, making its application in this area a subject for further exploration.
Photoredox Catalysis Involving this compound
Photoredox catalysis utilizes light to drive chemical reactions, and the design of efficient photocatalysts is crucial. This compound has been identified as a core structural component in the design of advanced photofunctional materials, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF). ossila.com
TADF emitters are a class of molecules that can efficiently convert non-emissive triplet excitons into emissive singlet excitons through a process called reverse intersystem crossing (RISC). This property is highly desirable for photoredox catalysts as it allows them to harness a greater fraction of the light-induced excited states, leading to higher catalytic efficiency.
Research has shown that a TADF emitter can be constructed using a this compound core functionalized with carbazole (B46965) units. ossila.com The specific electronic properties of the dicyanobiphenyl core contribute to a small energy gap between the lowest singlet and triplet excited states, which is a prerequisite for efficient RISC. This molecular design leads to materials with distinct photophysical properties suitable for photocatalytic applications.
| Property | Value | Significance in Photoredox Catalysis |
|---|---|---|
| Emission Type | Deep Blue Fluorescence | Provides high-energy excited states capable of driving a wide range of chemical transformations. |
| Full Width at Half Maximum (FWHM) | 48 nm (Narrow Band) | Indicates pure color emission, which can be important for selective excitation in complex reaction mixtures. |
| Quantum Efficiency | 14% | Represents the efficiency of converting absorbed photons into emitted photons, a key factor in the overall performance of a photocatalyst. ossila.com |
The ability to create potent, high-energy excited states makes such molecules promising candidates for use as organic photoredox catalysts, offering a metal-free alternative to traditional iridium- and ruthenium-based photocatalysts.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure of [1,1'-Biphenyl]-2,2'-dicarbonitrile in solution. This method offers detailed insights into the chemical environment of individual atomic nuclei, primarily focusing on hydrogen (¹H) and carbon (¹³C).
¹H and ¹³C NMR for Structural Elucidation
The ¹H NMR spectrum of this compound displays specific signals for the aromatic protons. The chemical shifts (δ) of these protons are influenced by their location on the biphenyl (B1667301) framework and the effects of the nitrile groups. In a similar manner, the ¹³C NMR spectrum shows the resonances of the various carbon atoms. This includes the quaternary carbons of the biphenyl bond and the nitrile carbons, which are found at characteristic downfield positions. bhu.ac.in
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Nucleus | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity |
| ¹H | 7.80 - 7.60 | m |
| ¹H | 7.55 - 7.40 | m |
| ¹³C | ~141 | s |
| ¹³C | ~134 | s |
| ¹³C | ~133 | s |
| ¹³C | ~128 | s |
| ¹³C | ~118 | s (C≡N) |
| ¹³C | ~112 | s |
| Note: The precise chemical shifts can differ based on the solvent and NMR instrument. The data shown are approximate values. |
Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Advanced two-dimensional (2D) NMR experiments are utilized for the definitive assignment of proton and carbon signals and to verify the molecule's connectivity. rsc.orgnih.gov
COSY (Correlation Spectroscopy): This experiment identifies correlations between coupled protons, usually on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra reveal connections between neighboring aromatic protons, which helps in mapping the spin systems within each phenyl ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC links proton signals to the carbon atoms they are directly bonded to. sdsu.edu This is essential for assigning the resonances of the proton-bearing aromatic carbons. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for ascertaining the molecular weight and elemental composition of this compound. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) delivers a very precise measurement of the molecule's mass-to-charge ratio (m/z). rsc.org This accuracy enables the confident determination of the elemental formula. biorxiv.org For this compound, with the formula C₁₄H₈N₂, the experimentally measured exact mass from HRMS will closely match its calculated theoretical mass, thus confirming its molecular formula. nist.gov
Isotopic Pattern Analysis for Purity Assessment
The mass spectrum of this compound displays a unique isotopic pattern due to the natural abundance of isotopes like ¹³C. rsc.org The relative intensities of the monoisotopic peak (containing only ¹²C, ¹H, and ¹⁴N) and subsequent peaks (with one or more heavier isotopes) can be compared to the theoretically predicted pattern. A strong agreement between the observed and theoretical isotopic patterns indicates the sample's isotopic and chemical purity. nih.gov
X-ray Crystallography
Table 2: Selected Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | iucr.orgnih.gov |
| Space Group | C2/c | iucr.orgnih.gov |
| a (Å) | 15.7839 (9) | iucr.orgnih.gov |
| b (Å) | 3.9451 (2) | iucr.orgnih.gov |
| c (Å) | 16.6079 (9) | iucr.orgnih.gov |
| β (°) | 101.630 (3) | iucr.orgnih.gov |
| Volume (ų) | 1012.93 (9) | iucr.org |
| Z | 4 | iucr.orgnih.gov |
| Note: Crystallographic data can show slight variations depending on crystallization methods and the specific research. |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction analysis has been instrumental in determining the precise solid-state structure of this compound (C₁₄H₈N₂). iucr.orgnih.gov The compound crystallizes in the monoclinic space group C2/c. iucr.orgnih.gov The crystal structure reveals that the complete molecule is generated by a twofold rotation axis positioned at the midpoint of the C-C bond connecting the two phenyl rings. nih.govnih.gov
Detailed crystallographic data obtained at a temperature of 173 K are presented in the table below. iucr.orgnih.gov
| Crystal Data | |
| Empirical Formula | C₁₄H₈N₂ |
| Formula Weight | 204.22 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.7839 (9) |
| b (Å) | 3.9451 (2) |
| c (Å) | 16.6079 (9) |
| β (°) | 101.630 (3) |
| Volume (ų) | 1012.93 (9) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 173 |
| Crystal Size (mm) | 0.43 × 0.12 × 0.06 |
| Data collection | |
| Diffractometer | Bruker APEXII CCD |
| Reflections collected | 4708 |
| Independent reflections | 1157 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.042 |
| wR(F²) | 0.116 |
| Goodness-of-fit (S) | 1.09 |
This table summarizes the key crystallographic parameters for this compound, providing insights into its solid-state structure.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., π–π Stacking)
The crystal packing of this compound is characterized by significant intermolecular π–π stacking interactions. iucr.org These interactions occur between the phenyl rings of adjacent molecules, leading to the formation of columns along the b-axis. iucr.orgnih.gov The molecules are linked by slipped parallel π–π interactions, a common motif in aromatic compounds. nih.govrsc.org
Dihedral Angle Analysis of Biphenyl Core Conformation
A critical feature of the molecular conformation of this compound is the dihedral angle between the two phenyl rings of the biphenyl core. iucr.org In the solid state, this angle has been determined to be 46.16 (3)°. nih.govnih.gov This non-planar conformation is a consequence of the steric hindrance between the ortho-substituted nitrile groups. The balance between steric repulsion and the drive for π-conjugation, which would favor a planar arrangement, results in this twisted geometry. westmont.edu The dihedral angle in biphenyl and its derivatives is known to be sensitive to the surrounding environment and can vary between the solid, solution, and gaseous states. westmont.edursc.org
Other Spectroscopic Techniques
In addition to crystallographic methods, various spectroscopic techniques provide valuable information about the functional groups, electronic properties, and surface composition of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the most characteristic feature in its IR spectrum is the absorption band corresponding to the nitrile (C≡N) stretching vibration. This typically appears in the region of 2240-2200 cm⁻¹. The spectrum would also exhibit bands characteristic of the aromatic C-H and C=C stretching vibrations. While a specific IR spectrum for this compound is available, detailed peak assignments require further analysis. nih.gov For comparison, the related compound [1,1'-biphenyl]-4,4'-dicarbonitrile shows a strong nitrile peak in its gas-phase IR spectrum. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π-π* transitions within the aromatic biphenyl system. The non-planar conformation, with a significant dihedral angle, influences the extent of π-conjugation between the two phenyl rings, which in turn affects the position and intensity of these absorption bands. A thermally activated delayed fluorescent (TADF) emitter incorporating a this compound core has been reported to exhibit deep blue fluorescence. ossila.com The electronic properties of similar biphenyl derivatives are often studied in solution, where the solvent can influence the spectral features. rsc.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface of a material. malvernpanalytical.com An XPS analysis of this compound would provide information on the carbon and nitrogen environments. The C 1s spectrum would show peaks corresponding to the carbon atoms in the phenyl rings and the nitrile groups. The N 1s spectrum would be characterized by a peak corresponding to the nitrogen atom in the nitrile group. This technique is particularly useful for analyzing thin films or modified surfaces containing this compound. malvernpanalytical.comescholarship.org
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic nature and spectroscopic properties of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. youtube.com It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its electron density. By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions and other electronic parameters. mdpi.com
The electronic properties of [1,1'-Biphenyl]-2,2'-dicarbonitrile are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. arxiv.orgnih.gov A smaller gap generally implies higher reactivity and a propensity to absorb light at longer wavelengths. For biphenyl (B1667301) systems, conjugation between the two phenyl rings can influence this gap; however, in this compound, the twisted geometry partially disrupts this conjugation. nih.govreddit.com DFT calculations allow for the visualization and energy calculation of these orbitals, providing a quantitative understanding of the molecule's electronic behavior. nih.gov
Table 1: Significance of Frontier Molecular Orbitals
| Orbital/Concept | Significance |
|---|---|
| HOMO | The highest energy molecular orbital containing electrons. It represents the ability to donate an electron and is associated with the molecule acting as a nucleophile. |
| LUMO | The lowest energy molecular orbital that is empty. It represents the ability to accept an electron and is associated with the molecule acting as an electrophile. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. It is a key indicator of chemical reactivity, optical excitability, and kinetic stability. arxiv.org |
While specific DFT calculations for this compound are not widely published, studies on similar biphenyl complexes show that the HOMO-LUMO gap can be effectively tuned by substituents, which alter the electronic landscape of the molecule. rsc.orgresearchgate.net
Quantum mechanical calculations are now routinely used to predict spectroscopic parameters, serving as a powerful tool for structure elucidation. nih.gov Techniques like DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy, often achieving root mean square errors of 0.2–0.4 ppm for ¹H shifts when compared to experimental values. nih.gov
The prediction process involves calculating the magnetic shielding tensor for each nucleus in the molecule. This requires an accurate three-dimensional structure, which can be obtained from geometry optimization calculations using the same theoretical level. For flexible molecules, it is often necessary to calculate the spectra for multiple low-energy conformers and then compute a Boltzmann-weighted average to obtain the final predicted spectrum. mdpi.com While experimental NMR data for the related isomer, [1,1'-biphenyl]-4,4'-dicarbonitrile, is available, detailed computational predictions for this compound are less common in the literature. rsc.org However, the established methodologies provide a reliable framework for such predictions. mdpi.comnmrdb.org
Table 2: Principles of Computational NMR Prediction
| Step | Description |
|---|---|
| Geometry Optimization | An accurate 3D structure of the molecule is calculated, often using DFT, to find its lowest energy conformation. |
| Shielding Calculation | The magnetic shielding for each nucleus (e.g., ¹H, ¹³C) is computed using a method like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. |
| Reference Subtraction | The calculated shielding of a reference compound (e.g., Tetramethylsilane, TMS) is subtracted from the shielding of the target molecule's nuclei to yield chemical shifts. |
| Boltzmann Averaging | For molecules with multiple stable conformers, the chemical shifts are calculated for each and averaged based on their predicted relative populations at a given temperature. |
Molecular Dynamics and Conformational Analysis
The three-dimensional shape and dynamic behavior of this compound are governed by a delicate balance of electronic and steric forces.
The geometry of this compound is a clear example of the influence of stereoelectronic effects. Unlike unsubstituted biphenyl, which is nearly planar in the gas phase, the presence of the nitrile groups at the 2 and 2' positions introduces significant steric hindrance. This repulsion between the ortho-substituents on the two rings forces the molecule into a twisted conformation.
X-ray crystallography data reveals that the dihedral angle between the two phenyl rings is 46.16°. nih.gov This non-planar arrangement is a compromise between maximizing π-conjugation (which would favor planarity) and minimizing steric strain. This twist has profound effects on the molecule's electronic properties, as it partially interrupts the delocalization of π-electrons across the biphenyl system. This, in turn, influences its reactivity and spectroscopic characteristics. The geometric arrangement of ligands and substituents is a known modulator of electronic states and reactivity in chemical systems. umn.edunih.gov
Table 3: Selected Geometric Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₁₄H₈N₂ | nih.gov |
| Molecular Weight | 204.22 g/mol | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Dihedral Angle (Phenyl-Phenyl) | 46.16 (3)° | nih.gov |
In the solid state, the arrangement of molecules is dictated by intermolecular forces. For this compound, π-π stacking interactions are a dominant feature in its crystal packing. nih.gov Computational models are essential for quantifying and understanding these non-covalent interactions, which are crucial for crystal engineering. nih.gov
The crystal structure shows that molecules are linked by slipped parallel π–π interactions, forming columns along the crystallographic b-axis. nih.gov Theoretical modeling can be used to calculate the energy of these interactions. The specific geometry of these stacks, characterized by both a vertical separation and a horizontal offset (slippage), is a common motif in aromatic systems that maximizes attractive dispersion and electrostatic forces while minimizing repulsion. nih.gov Studies on similar systems emphasize the importance of electrostatic, dispersion, and sometimes covalent contributions to these interactions. nih.govresearchgate.net
Table 4: Modeled Intermolecular π-π Interaction Parameters
| Interaction Parameter | Value | Significance |
|---|---|---|
| Centroid-Centroid Distance | 3.9451 (7) Å | The distance between the geometric centers of the interacting phenyl rings. |
| Normal Distance | 3.6293 (5) Å | The perpendicular distance between the planes of the phenyl rings. |
| Slippage | 1.547 Å | The horizontal offset of one phenyl ring relative to the other in the stack. |
(Data sourced from crystal structure analysis) nih.gov
Reaction Pathway and Mechanism Elucidation
Computational studies are invaluable for elucidating the step-by-step mechanisms of chemical reactions, mapping out transition states, and determining energy barriers.
The synthesis of this compound is commonly achieved via a Suzuki-Miyaura coupling reaction. nih.gov Computational studies on the Suzuki reaction have detailed its catalytic cycle, which typically involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst. rsc.orgnih.govmdpi.com
Furthermore, this compound serves as a key building block for more complex structures, such as covalent triazine frameworks (COFs) through a cyclotrimerization reaction of its nitrile groups. researchgate.net The mechanism for the acid-catalyzed trimerization of nitriles to form a 1,3,5-triazine (B166579) ring is understood to proceed through the formation of a reactive nitrilium salt intermediate. researchgate.netnih.gov This intermediate is then subject to sequential nucleophilic attack by two other nitrile molecules, followed by cyclization and rearomatization to yield the stable triazine ring. nih.govthieme-connect.de Theoretical calculations can model the energy profile of this pathway, confirming the stability of intermediates and the heights of activation barriers, thus corroborating the proposed mechanism. nih.gov
Transition State Characterization
The phenomenon of atropisomerism is central to the stereochemistry of many substituted biphenyls. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual isomers. In the case of this compound, the rotation around the central C-C bond connecting the two phenyl rings is restricted due to the steric hindrance of the nitrile groups at the 2 and 2' positions.
The transition state for the interconversion between the two atropisomers (the M and P enantiomers) corresponds to the conformation of highest energy along the rotational coordinate. For 2,2'-disubstituted biphenyls, this is typically a planar or near-planar arrangement of the two phenyl rings. In this conformation, the steric repulsion between the ortho-substituents is maximized.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for characterizing such transition states. A typical computational workflow involves:
Geometry Optimization: The ground state geometry of the molecule is optimized. For this compound, the phenyl rings in the ground state are twisted with respect to each other. X-ray crystallography has shown the dihedral angle between the phenyl rings to be approximately 46.16°. nih.gov
Transition State Search: A search for the transition state is performed, starting from a geometry that is presumed to be close to the actual transition state (e.g., a planar conformation).
Frequency Analysis: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (in this case, the rotation around the C-C single bond).
While specific computational studies on the rotational barrier of this compound are not extensively documented in publicly available literature, the principles are well-established from studies on related biphenyl systems. comporgchem.comresearchgate.netcomporgchem.comnih.govuu.nl The energy difference between the ground state and the transition state defines the rotational barrier. For biphenyl itself, the rotational barriers are relatively low, but the introduction of substituents at the ortho positions significantly increases these barriers. comporgchem.comresearchgate.net
The table below outlines the conceptual parameters that would be determined in a computational study to characterize the transition state of atropisomerism in this compound.
| Parameter | Ground State (Twisted) | Transition State (Planar) | Description |
| Dihedral Angle (C1-C1'-C2'-C3') | ~46° nih.gov | 0° or 180° | The angle between the two phenyl rings. |
| C-C Bond Length (Inter-ring) | Typical single bond length | Slightly elongated | The central C-C bond may stretch to relieve steric strain. |
| C-C-N Angle | ~178-180° | May deviate to reduce steric clash | The angle of the nitrile substituent relative to the phenyl ring. |
| Relative Energy | 0 kcal/mol (by definition) | Calculated Rotational Barrier | The energy difference determines the rate of interconversion. |
| Imaginary Frequencies | 0 | 1 | A key indicator of a true transition state. |
Note: The values in this table are illustrative and based on general principles of biphenyl atropisomerism. Specific calculated values for this compound would require dedicated computational studies.
Thermochemical Analysis of Chemical Transformations
This compound is a versatile building block in organic synthesis, notably in the formation of nitrogen-containing macrocycles and polymers. ossila.com Computational thermochemical analysis can predict the feasibility and energetics of these reactions.
Reaction: 3 R-C≡N → (RCN)₃ (a 1,3,5-triazine ring)
The thermochemistry of this transformation can be estimated using computational methods to calculate the standard enthalpies (ΔH°), entropies (ΔS°), and Gibbs free energies (ΔG°) of the reactants and products. A negative ΔG° would indicate a spontaneous reaction under standard conditions. Mechanistic studies on the cross-cyclotrimerization of nitriles suggest that the reaction can proceed via the formation of intermediate nitrilium salts, especially in the presence of an acid catalyst. nih.govresearchgate.net
Another significant transformation is the use of this compound in the synthesis of azepiphthalocyanine . ossila.com This involves a complex cyclization process. While a full thermochemical analysis of this multi-step synthesis is complex, computational chemistry can be used to investigate the thermodynamics of key bond-forming steps. For instance, the formation of the seven-membered azepine ring fused to the phthalocyanine-like structure introduces significant ring strain, which can be quantified through calculation.
The table below presents a conceptual thermochemical analysis for the cyclotrimerization reaction.
| Thermodynamic Parameter | Reactant (this compound) | Product (Triazine-based COF segment) | Change (Δ) | Significance |
| Enthalpy (ΔH°) | Calculated for 3 molecules | Calculated for one trimerized unit | Typically negative (exothermic) | The formation of new sigma bonds from pi bonds is generally an energetically favorable process. |
| Entropy (ΔS°) | Higher entropy (3 separate molecules) | Lower entropy (1 larger molecule) | Negative | The ordering of three molecules into one reduces the degrees of freedom of the system. |
| Gibbs Free Energy (ΔG°) | G°(reactants) | G°(product) | ΔG° = ΔH° - TΔS° | The spontaneity of the reaction depends on the balance between the favorable enthalpy change and the unfavorable entropy change. At moderate temperatures, the reaction is expected to be spontaneous. |
Note: This table represents a qualitative analysis. Quantitative values would be obtained from specific quantum chemical calculations.
Furthermore, acid-catalyzed cyclization reactions of similar biphenyl derivatives have been studied, providing a basis for understanding potential intramolecular transformations of this compound under acidic conditions. clockss.org
Environmental and Sustainable Chemistry Considerations
Principles of Green Chemistry in Synthesis and Application
The twelve principles of green chemistry provide a foundational guide for chemists and chemical engineers to design safer, more efficient, and environmentally benign processes. acs.orgresearchgate.net For [1,1'-Biphenyl]-2,2'-dicarbonitrile, these principles apply to its synthesis, which traditionally involves multi-step procedures with various reagents and solvents. The goal is to maximize the incorporation of all materials used in the process into the final product, reduce energy consumption, and prevent waste generation. acs.orgyoutube.com
Atom economy, a central concept in green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the desired product. jocpr.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product. primescholars.com
Traditional methods for synthesizing biphenyl (B1667301) structures, such as the Ullmann coupling, often exhibit poor atom economy. For instance, the coupling of two molecules of 2-iodobenzonitrile (B177582) using a stoichiometric amount of copper metal generates significant inorganic waste. In contrast, modern cross-coupling reactions, while often more efficient, still present challenges.
A common route to this compound is the Suzuki coupling reaction between 2-bromobenzonitrile (B47965) and 2-cyanophenylboronic acid. nih.gov While this method is highly effective, its atom economy is not perfect due to the formation of byproducts from the boronic acid and halide leaving groups. The calculation highlights the inherent waste generated at a molecular level.
Table 1: Theoretical Atom Economy Comparison for a Generic Biphenyl Synthesis This table illustrates the principle with a representative reaction, as specific yield-optimized industrial processes for this compound are proprietary. The Suzuki reaction is a known laboratory method for this compound. nih.gov
| Reaction Type | Generic Reactants | Generic Products | Theoretical Atom Economy * | Green Chemistry Consideration |
| Ullmann Coupling | 2-Iodobenzonitrile + Copper | This compound + Copper(I) Iodide | < 50% | Low atom economy due to stoichiometric use of heavy metal and formation of inorganic salt waste. |
| Suzuki Coupling | 2-Bromobenzonitrile + 2-Cyanophenylboronic acid | This compound + Boronic acid byproduct + Halide salt | ~60-70% | Better than Ullmann coupling, but still generates significant byproduct waste. Relies on pre-functionalized starting materials. |
| Direct C-H Arylation | 2-Cyanobenzonitrile + Arene | This compound + H₂O/H₂ | > 90% | High atom economy as it avoids pre-functionalization, often generating only water or hydrogen as a byproduct. Represents a much greener alternative. researchgate.net |
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. primescholars.com
The first principle of green chemistry is to prevent waste rather than treating it after it has been created. youtube.com In the context of this compound synthesis, waste arises from several sources: byproducts from non-ideal atom economy, spent catalysts, used solvents, and reagents from purification processes.
Strategies to minimize waste include:
Catalytic Reagents : Using catalysts in small amounts is preferable to stoichiometric reagents, which are used in excess and carry out a reaction only once. youtube.com The shift from stoichiometric copper in Ullmann reactions to catalytic palladium systems in Suzuki or Negishi couplings is a step toward waste reduction. rsc.org
Solvent Choice : Many organic reactions use volatile and often toxic solvents. The development of syntheses in greener solvents like water or even under solvent-free conditions represents a significant advance. researchgate.netnih.gov
The E-Factor (Environmental Factor), which measures the mass ratio of waste to the desired product, is a useful metric for evaluating the total waste generated by a process. tudelft.nl While specific E-Factor values for the industrial production of this compound are not public, fine chemical manufacturing processes typically have high E-Factors, underscoring the importance of implementing waste prevention strategies.
Energy efficiency is a key pillar of green chemistry, aiming to conduct chemical reactions at ambient temperature and pressure whenever possible. youtube.com Many traditional synthetic routes for biphenyl compounds require high temperatures for extended periods, contributing to a significant energy footprint.
Modern approaches are actively addressing this issue. For example:
Photochemical Reactions : The use of light, including sunlight, to activate catalysts or reactants can allow for reactions to occur at room temperature, offering a more sustainable energy source. researchgate.netscitechdaily.com
Improved Catalysts : Highly active catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and with shorter reaction times.
Electrochemical Synthesis : Electrosynthesis, which uses electricity to drive chemical reactions, can be directly coupled with renewable energy sources like wind or solar power. This method offers a green alternative to thermally driven processes. rsc.org
Lifecycle Assessment of this compound Production
A Lifecycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to the factory gate ("gate") or through to its use and final disposal ("grave"). wbcsd.orgarkema.com For a chemical like this compound, an LCA would quantify inputs (energy, water, raw materials) and outputs (emissions to air, water, and soil, waste generation) at each stage.
Key stages in the lifecycle of this compound include:
Raw Material Acquisition : Sourcing of precursors, which are often derived from petrochemical feedstocks.
Chemical Synthesis : The manufacturing process itself, including all catalysts, solvents, and energy used.
Purification : Separation of the final product from byproducts and unreacted materials.
Use Phase : Application as a building block in materials like Covalent Organic Frameworks (COFs) or TADF emitters. ossila.com
End-of-Life : Disposal, recycling, or degradation of the final materials containing the compound.
While LCA is a critical tool for identifying environmental hotspots and making informed decisions, there is no publicly available, detailed lifecycle assessment specifically for this compound. However, the principles of LCA can guide the selection of greener synthetic routes by favoring those with lower energy requirements, less hazardous inputs, and reduced waste generation. mdpi.com
Development of Environmentally Benign Synthetic Reagents and Catalysts
A major focus of green chemistry is the development of new synthetic tools that are more efficient and less harmful to the environment. Research into the synthesis of biphenyl derivatives, including this compound, reflects this trend.
Table 2: Comparison of Synthetic Methodologies for Biphenyls
| Methodology | Description | Advantages | Environmental Drawbacks | Source |
| Ullmann Coupling | Homocoupling of aryl halides using stoichiometric copper. | Well-established, simple procedure. | Requires high temperatures, stoichiometric heavy metal waste, poor atom economy. | researchgate.net |
| Suzuki Cross-Coupling | Palladium-catalyzed reaction of an aryl halide with an arylboronic acid. | High yields, good functional group tolerance, milder conditions than Ullmann. | Uses precious metal catalyst (palladium), generates boronic acid and salt waste. | rsc.org |
| Photochemical C-H Arylation | Direct C-H functionalization of an arene using a photo-activated species. | High atom economy, avoids pre-functionalized starting materials, can use light as an energy source. | Can have selectivity issues, may require specific sensitizers or photocatalysts. | researchgate.netrsc.org |
| Catalyst/Solvent-Free Synthesis | Multicomponent reaction that proceeds without an external catalyst or organic solvent. | Eliminates catalyst and solvent waste, simplifies workup, high degree of prevention. | Limited to specific substrate combinations, may require elevated temperatures. | nih.gov |
| Homocoupling with Recyclable Catalyst | Palladium on carbon (Pd/C) catalyzed homocoupling of haloarenes. | Heterogeneous catalyst is easily recovered and reused, can be performed in green solvents like water. | Still relies on a precious metal, may have lower activity than homogeneous catalysts. | researchgate.net |
Recent breakthroughs focus on replacing precious metal catalysts like palladium with those based on more earth-abundant and less toxic elements such as nickel or iron. rsc.orgmpg.de Furthermore, innovative approaches such as using sunlight to activate catalysts for C-O coupling reactions demonstrate the potential to eliminate energy-intensive steps and reduce reliance on finite resources. scitechdaily.com The development of catalyst-free and solvent-free methods represents a particularly promising frontier, aligning closely with the ultimate goals of green chemistry. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1,1'-Biphenyl]-2,2'-dicarbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling between 2-bromobenzonitrile and 2-cyanophenyl boronic acid in acetonitrile. Slow evaporation of acetone/ethyl acetate solutions yields single crystals suitable for X-ray diffraction . Alternative routes include organocatalyzed multicomponent reactions using malononitrile and aromatic aldehydes, though yields may vary depending on substituent effects . Optimization strategies include adjusting solvent polarity, catalyst loading, and reaction temperature. For example, Rhodium-catalyzed homo-coupling of aryl Grignard reagents has been reported for related biphenyl derivatives, but scalability requires careful control of stoichiometry .
Q. How can researchers validate the structural integrity of this compound experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refining small-molecule structures, with hydrogen atoms positioned geometrically and refined via riding models (C–H = 0.95 Å, ) . Complementary techniques include:
- FT-IR spectroscopy : To confirm nitrile stretches (~2220–2240 cm) and biphenyl ring vibrations .
- NMR spectroscopy : and NMR in DMSO- or CDCl resolve aromatic protons and nitrile carbons, with coupling constants aiding in isomer identification .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination) of this compound influence its electronic properties and application in optoelectronic devices?
- Methodological Answer : Fluorine substituents modulate dipole moments and enhance electron-withdrawing effects. For instance, 2'-fluoro-[1,1'-biphenyl]-3,5-dicarbonitrile (1F-2CN) exhibits stronger Pb coordination in perovskite solar cells due to fluorine-induced hydrogen bonding with formamidinium (FA), improving defect passivation and mechanical flexibility . Key steps:
- Synthetic fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor) under inert conditions.
- Property analysis : Compare NMR chemical shifts (e.g., δ = -58.27 ppm for major isomers) and DFT-calculated dipole moments .
Q. What challenges arise in crystallizing this compound, and how can polymorphism be addressed?
- Methodological Answer : The rigid biphenyl core and nitrile groups promote π-π stacking, but polymorphism risks arise from solvent-dependent packing. Strategies include:
- Solvent screening : Ethyl acetate/acetone mixtures yield monoclinic crystals (space group ) with Z = 4 .
- Thermal analysis : DSC/TGA identifies stable polymorphs by monitoring melting points and decomposition temperatures.
- Computational modeling : Use Mercury or Olex2 to predict intermolecular interactions (e.g., C≡N···H–C contacts) .
Q. How can contradictions in spectroscopic data (e.g., NMR yield vs. isolated yield) be resolved during reaction optimization?
- Methodological Answer : Discrepancies often stem from byproduct formation or incomplete purification. For example, NMR yields of 57% (major:minor = 1.7:1.0) may overestimate isolated yields due to volatile impurities . Mitigation approaches:
- Quantitative NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for accurate yield determination.
- Chromatographic validation : Combine column chromatography with HPLC-MS to isolate and quantify isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
